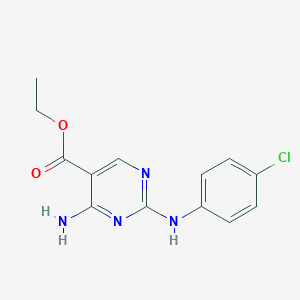
Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate, also known as EACP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. EACP has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate is not fully understood. However, it has been proposed that Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate has also been found to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate has also been found to induce DNA damage and cell cycle arrest in cancer cells. In addition, Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate in lab experiments is its ability to exhibit a wide range of biological activities. Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate has been found to possess antitumor, antiviral, and antibacterial properties, making it a valuable compound for studying various diseases. However, one of the limitations of using Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for research on Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate. One of the areas of interest is the development of novel analogs of Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate in more detail to better understand its biological activities. Finally, the potential applications of Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate in the treatment of various diseases, including cancer and viral infections, should be further explored.
Synthesis Methods
The synthesis of Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate involves the reaction of 4-chloroaniline with ethyl 2-amino-4,5-dicyano-3-thiophenecarboxylate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate. The yield of Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate obtained through this method is around 70%.
Scientific Research Applications
Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Ethyl 4-amino-2-(4-chloroanilino)-5-pyrimidinecarboxylate has also been found to possess antiviral activity against the hepatitis C virus and antibacterial activity against Gram-positive bacteria.
properties
Molecular Formula |
C13H13ClN4O2 |
|---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
ethyl 4-amino-2-(4-chloroanilino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-20-12(19)10-7-16-13(18-11(10)15)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H3,15,16,17,18) |
InChI Key |
AOQLCYISNLEJOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B276298.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)